molecular formula C7H17Cl2NO B14454019 1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride CAS No. 73674-93-8

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride

Cat. No.: B14454019
CAS No.: 73674-93-8
M. Wt: 202.12 g/mol
InChI Key: HBBCOMVWDLGCAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is classified as an amino alcohol and is commonly used in organic synthesis. This compound is known for its unique structure, which includes a chloro group, a diethylamino group, and a hydroxyl group, making it versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride can be synthesized through the reaction of 3-(diethylamino)propan-1-ol with hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of the chloro and diethylamino groups allows it to form strong interactions with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-3-(diethylamino)propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity. The presence of both chloro and diethylamino groups makes it versatile for various applications in synthesis and research .

Properties

73674-93-8

Molecular Formula

C7H17Cl2NO

Molecular Weight

202.12 g/mol

IUPAC Name

1-chloro-3-(diethylamino)propan-2-ol;hydrochloride

InChI

InChI=1S/C7H16ClNO.ClH/c1-3-9(4-2)6-7(10)5-8;/h7,10H,3-6H2,1-2H3;1H

InChI Key

HBBCOMVWDLGCAZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(CCl)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.